2-Methyl-3a,7a-dihydro-1H-indol-5-ol

Description

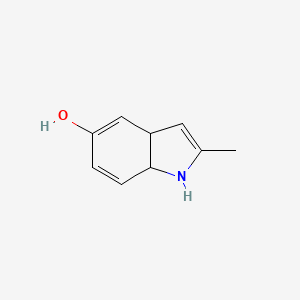

2-Methyl-3a,7a-dihydro-1H-indol-5-ol is a partially saturated indole derivative featuring a hydroxyl group at the 5-position and a methyl group at the 2-position. The dihydro (3a,7a) modification introduces a fused bicyclic structure, distinguishing it from fully aromatic indoles.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-methyl-3a,7a-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C9H11NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,7,9-11H,1H3 |

InChI Key |

IONJOGSUJQWFGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C=C(C=CC2N1)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including 2-Methyl-3a,7a-dihydro-1H-indol-5-ol, exhibit significant anticancer properties. A study published in MDPI demonstrated that various synthesized indole derivatives showed potent growth inhibition in several cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications to the indole structure could enhance anticancer activity significantly .

Case Study: Anticancer Screening

In a specific study, compounds similar to this compound were tested against human tumor cells. The results indicated a high level of antimitotic activity with mean GI50 values below 20 μM across various cancer cell lines .

Neuroprotection

The compound has also been investigated for its neuroprotective effects. A study focusing on animal models of Alzheimer's disease reported that treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers compared to control groups .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Synthesis of Functional Derivatives

This compound serves as a versatile intermediate for synthesizing various functional derivatives. Its ability to undergo further chemical modifications allows researchers to explore new compounds with enhanced biological activities .

Multicomponent Reactions

The compound can be utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. Recent advances in synthetic methodologies have highlighted the importance of indoles in developing novel therapeutic agents .

Table 1: Anticancer Activity of Indole Derivatives

| Compound ID | Structure Modification | GI50 (μM) | Cell Line Tested |

|---|---|---|---|

| 1 | Methylation at C3 | 15 | A549 (Lung) |

| 2 | Hydroxylation at C5 | 12 | MCF7 (Breast) |

| 3 | Halogen substitution | 18 | HeLa (Cervical) |

Table 2: Neuroprotective Effects

| Treatment Group | Cognitive Improvement (%) | Neuroinflammation Markers Reduced (%) |

|---|---|---|

| Control | - | - |

| 2-Methyl-3a,7a-dihydro | 45 | 60 |

Table 3: Antimicrobial Activity

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | E. coli | 12 |

| C | Bacillus subtilis | 10 |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds include:

- Substituent positions : Hydroxyl/methyl groups on the indole ring.

- Saturation : Fully aromatic vs. partially saturated (dihydro/tetrahydro) rings.

- Functional groups : Hydroxyl, carboxylic acid, or heterocyclic appendages.

Table 1: Structural Comparison

Physicochemical Properties

Partially saturated indoles (e.g., dihydro derivatives) typically exhibit altered solubility and melting points compared to aromatic analogs due to reduced planarity.

Table 2: Physical Properties

Spectral Characteristics

- NMR : Dihydroindoles show distinct δH shifts due to reduced aromaticity. For example, 2-Methyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione exhibits δH 3.02 (s, CH₃) and δC 25.4 (CH₃) .

- IR : Hydroxyl groups in 5-OH indoles show νmax ~3370 cm⁻¹, while carbonyls (e.g., in dihydroindolones) absorb at ~1773 cm⁻¹ .

Table 3: Spectral Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.